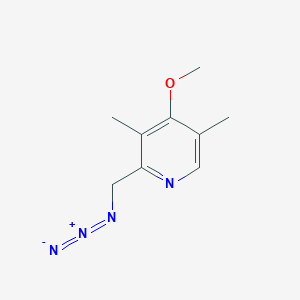

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine

Descripción general

Descripción

Azides, such as the azidomethyl group in the given compound, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of biomolecules . The methoxy and dimethylpyridine groups suggest that this compound could have interesting chemical properties and reactivity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, azides are often introduced into molecules through nucleophilic substitution reactions or diazotransfer reactions . The synthesis of similar azide-modified compounds often involves the reaction of an appropriate precursor molecule with an azide ion .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the azide, methoxy, and dimethylpyridine groups. Azides are linear, end-to-end connected nitrogen atoms that can act as a nucleophile or electrophile. The methoxy group is an ether and is generally unreactive, while the dimethylpyridine group is a derivative of pyridine, a heterocyclic aromatic compound, which can have various effects on the molecule’s reactivity and properties .Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where azides react with phosphine to form amines . Azides can also participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, azides are generally stable but can decompose explosively under certain conditions . The methoxy group could influence the compound’s polarity and solubility, while the dimethylpyridine group could affect its acidity and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine and its derivatives have been utilized in various synthesis processes. For example, Dai Gui (2004) discussed the synthesis of a related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, highlighting its potential in chemical synthesis and structural analysis (Dai Gui, 2004).

Chemical Reactions and Complex Formation

- The chemical properties of derivatives of this compound, such as their reactivity and potential to form complexes with other compounds, have been a subject of research. Sen Ma et al. (2018) explored the syntheses and crystal structures of various derivatives, indicating their importance in studying complex chemical reactions (Sen Ma et al., 2018).

Photocycloaddition and Photochemistry

- The compound's derivatives have also been investigated in the context of photochemistry. Sakamoto et al. (1996) researched the photocycloaddition of 2-alkoxy-3-cyanopyridines with methacrylonitrile, an area which can be relevant for understanding light-induced chemical reactions (Sakamoto et al., 1996).

Nuclear Magnetic Resonance (NMR) Studies

- The derivatives of this compound have been used in studies involving 19F NMR. For instance, Amrollahi (2014) synthesized fluorinated pyridines, including derivatives of this compound, for use as 19F NMR pH indicators (Amrollahi, 2014).

Luminescence Properties

- Research by Gennari et al. (2009) delved into the luminescence properties of Cu(I) complexes with N,N',S,S' scorpionate ligands derived from this compound, indicating its potential in studies related to luminescence and light-emitting materials (Gennari et al., 2009).

Mecanismo De Acción

Target of Action

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna to probe its biology .

Mode of Action

They are used for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing .

Biochemical Pathways

Azides are known to be used in various biochemical pathways for site-specific labeling and functionalization of rna .

Pharmacokinetics

Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The synthetic ease of generating 2′-azido rna will pave the way for biotechnological applications, in particular for sirna technologies and for referencing the growing number of rna metabolic labeling approaches that rely on 2′-azido nucleosides .

Action Environment

It’s known that the presence of potentially mutagenic azido impurities in certain sartan active substances has been reported .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-6-4-11-8(5-12-13-10)7(2)9(6)14-3/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIVWEUSKRITNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)

![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)

![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)

![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)

![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)

![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)